molecular formula C19H22N2O5S B3017906 2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid CAS No. 745030-92-6

2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid

Cat. No.: B3017906
CAS No.: 745030-92-6
M. Wt: 390.45
InChI Key: ZEXILWGYTJFLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a diethylsulfamoyl group and a methylphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: of a suitable aromatic precursor to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Sulfonation: to introduce the diethylsulfamoyl group.

    Carbamoylation: to attach the methylphenylcarbamoyl group.

    Final coupling: with benzoic acid or its derivatives.

Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or reagents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, recycling of reagents, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide or carbamoyl groups, leading to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(Diethylsulfamoyl)phenyl]carbamoyl}benzoic acid
  • 2-{[5-(Methylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid
  • 2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}salicylic acid

Uniqueness

2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[5-(diethylsulfamoyl)-2-methylphenyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-21(5-2)27(25,26)14-11-10-13(3)17(12-14)20-18(22)15-8-6-7-9-16(15)19(23)24/h6-12H,4-5H2,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXILWGYTJFLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.